2-(Benzyloxy)-5-bromoaniline
Overview
Description
2-(Benzyloxy)-5-bromoaniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a benzyl ether group and a bromine atom attached to the benzene ring, making it a versatile intermediate in organic synthesis. Its molecular formula is C13H12BrNO, and it is commonly used in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Aniline Derivatives: One common method to prepare 2-(Benzyloxy)-5-bromoaniline involves the bromination of 2-(benzyloxy)aniline.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-(benzyloxy)aniline is coupled with a brominated aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Benzyloxy)-5-bromoaniline can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaOMe, KOtBu, NaNH2
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Amines, alcohols
Substitution: Functionalized aniline derivatives
Scientific Research Applications
Chemistry: 2-(Benzyloxy)-5-bromoaniline is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules. It can be incorporated into fluorescent probes for imaging applications .
Medicine: The compound is investigated for its potential therapeutic properties, including its use in the development of anti-cancer and anti-inflammatory drugs. Its derivatives have shown promise in preclinical studies .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromoaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl ether group and bromine atom play crucial roles in its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-(Benzyloxy)aniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-methoxyaniline: Contains a methoxy group instead of a benzyloxy group, affecting its solubility and reactivity.
2-(Benzyloxy)-4-bromoaniline: The bromine atom is positioned differently, leading to variations in its chemical behavior and applications.
Uniqueness: 2-(Benzyloxy)-5-bromoaniline is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-2-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHINVQVLJRNDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627523 | |
Record name | 2-(Benzyloxy)-5-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186797-58-0 | |
Record name | 2-(Benzyloxy)-5-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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